

Synthesis of Dihydrodiol-Ibrutinib: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: Dihydrodiol-Ibrutinib

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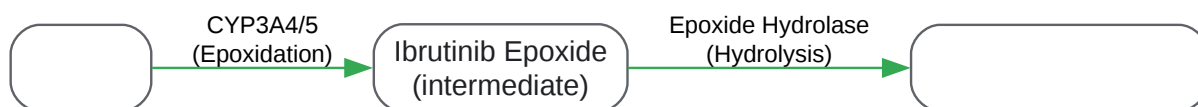
This in-depth technical guide provides a comprehensive overview of the synthesis of **dihydrodiol-ibrutinib**, a primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This document details both enzymatic and chemical synthesis approaches, providing structured data, experimental protocols, and visual diagrams to facilitate its production for research purposes.

Introduction

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its efficacy in treating various B-cell malignancies is well-established. The metabolism of ibrutinib is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 playing a major role.[2] This metabolic process leads to the formation of several metabolites, with the dihydrodiol metabolite (PCI-45227) being one of the most significant.[3] This metabolite is formed through the epoxidation of the acryloyl moiety of ibrutinib, followed by hydrolysis catalyzed by epoxide hydrolase.[4] While the dihydrodiol metabolite exhibits significantly lower inhibitory activity against BTK compared to the parent drug, its presence in substantial concentrations necessitates its availability as a reference standard for pharmacokinetic, pharmacodynamic, and toxicological studies.[5]

Metabolic Pathway of Ibrutinib to Dihydrodiol-Ibrutinib

The biotransformation of ibrutinib to its dihydrodiol metabolite is a two-step enzymatic process predominantly occurring in the liver.



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*Metabolic conversion of ibrutinib to **dihydrodiol-ibrutinib**.*

Synthesis of Dihydrodiol-Ibrutinib

The synthesis of **dihydrodiol-ibrutinib** for research applications can be achieved through two primary methodologies: enzymatic synthesis, which mimics the natural metabolic pathway, and chemical synthesis, which offers a more controlled and potentially scalable approach.

Enzymatic Synthesis

Enzymatic synthesis utilizes biological systems, such as human liver microsomes or fungal biotransformation, to produce the dihydrodiol metabolite from ibrutinib.

a) Using Human Liver Microsomes (HLMs)

This method directly employs the enzymes responsible for ibrutinib metabolism in vitro.

Experimental Protocol:

- Materials:
 - Ibrutinib
 - Human Liver Microsomes (pooled)
 - NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ice-cold)
- Internal standard (e.g., deuterated **dihydrodiol-ibrutinib**)
- Procedure:
 - Prepare a reaction mixture containing ibrutinib (e.g., 5 μ M final concentration) and human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.[6]
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the NADPH regenerating system.[6]
 - Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 60 minutes), optimized for maximum conversion.
 - Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[6]
 - Centrifuge the mixture to precipitate proteins.
 - Collect the supernatant for purification and analysis.
- Purification:
 - The supernatant can be subjected to preparative High-Performance Liquid Chromatography (HPLC) to isolate the **dihydrodiol-ibrutinib** metabolite.

b) Fungal Biotransformation

Certain fungi possess cytochrome P450 enzyme systems capable of metabolizing xenobiotics, including drugs like ibrutinib. This method can be advantageous for larger-scale production.

Experimental Protocol:

- Materials:

- Selected fungal strain (e.g., *Cunninghamella* species)
- Appropriate fungal growth medium
- Ibrutinib
- Solvents for extraction (e.g., ethyl acetate)
- Procedure:
 - Cultivate the selected fungal strain in a suitable liquid medium until sufficient biomass is achieved.
 - Introduce ibrutinib to the fungal culture.
 - Continue incubation, allowing the fungal enzymes to metabolize the ibrutinib.
 - Monitor the formation of the dihydrodiol metabolite over time using analytical techniques like HPLC or LC-MS.
 - Harvest the culture and separate the mycelium from the broth.
 - Extract the **dihydrodiol-ibrutinib** from both the mycelium and the broth using an appropriate organic solvent.
- Purification:
 - The crude extract can be purified using chromatographic techniques such as column chromatography followed by preparative HPLC.

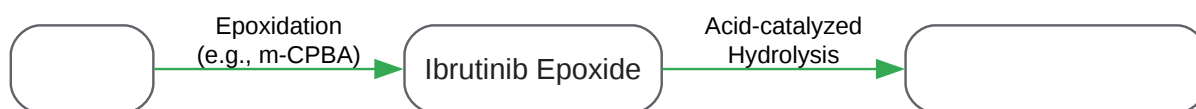
Quantitative Data for Enzymatic Synthesis:

Parameter	Human Liver Microsomes	Fungal Biotransformation
Conversion Yield	Reported up to 30% [4]	Strain and condition dependent
Purity	>95% achievable with purification [4]	Dependent on purification method

Chemical Synthesis

While a direct, one-step chemical synthesis of **dihydrodiol-ibrutinib** from ibrutinib is challenging due to the need for stereospecific dihydroxylation of the acryloyl double bond, a plausible multi-step approach can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow:



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*Proposed chemical synthesis workflow for **dihydrodiol-ibrutinib**.*

Experimental Protocol (Hypothetical):

- Step 1: Epoxidation of Ibrutinib
 - Dissolve ibrutinib in a suitable aprotic solvent (e.g., dichloromethane).
 - Cool the solution in an ice bath.
 - Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
 - Upon completion, quench the reaction and purify the resulting ibrutinib epoxide intermediate using column chromatography.
- Step 2: Hydrolysis of the Epoxide
 - Dissolve the purified ibrutinib epoxide in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.
 - Add a catalytic amount of an acid (e.g., perchloric acid or sulfuric acid).

- Stir the reaction at room temperature and monitor its progress.
- Once the reaction is complete, neutralize the acid and extract the **dihydrodiol-ibrutinib** with an organic solvent.
- Purify the final product by recrystallization or preparative HPLC.

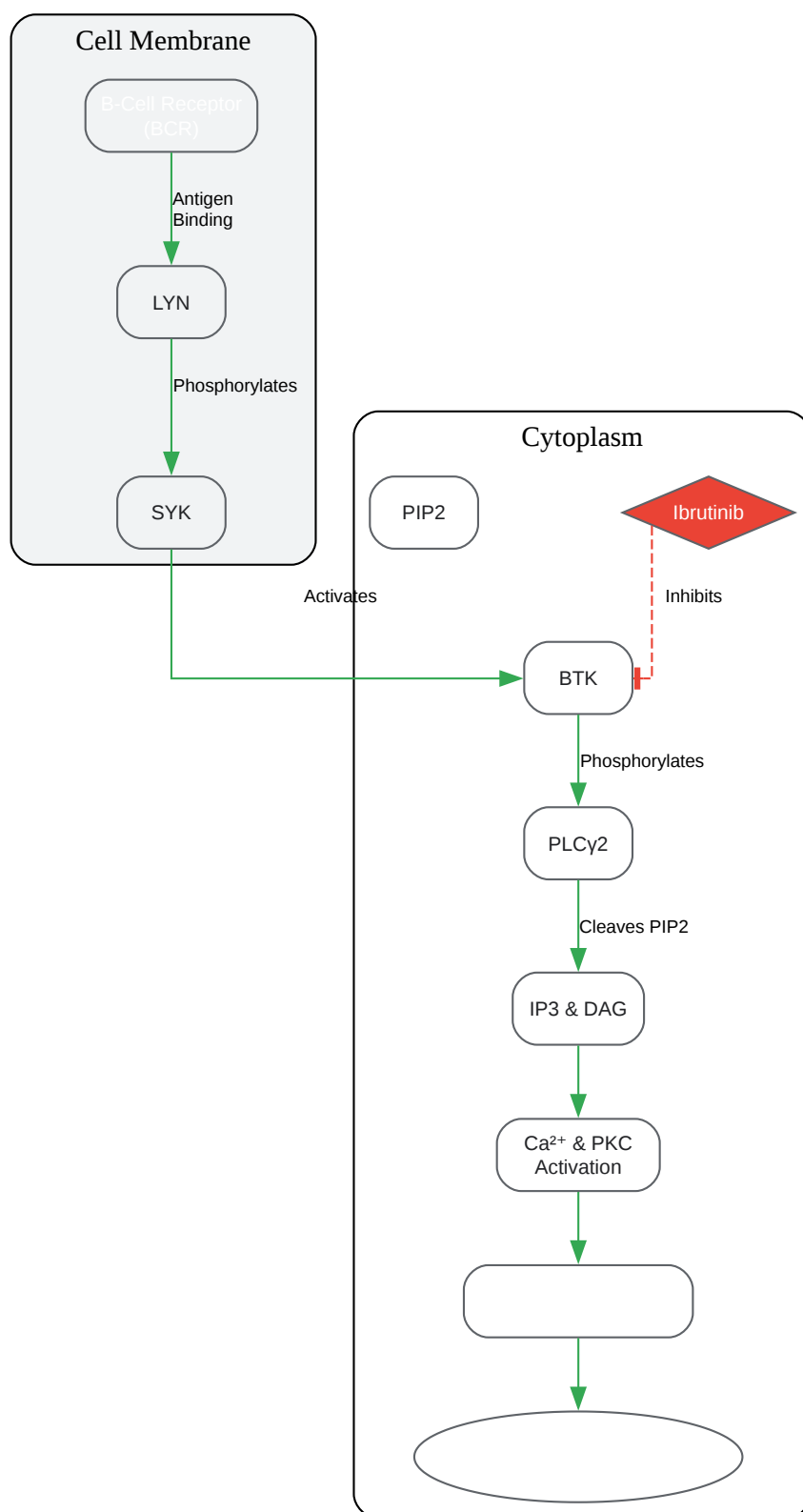
Analytical Characterization Data:

The identity and purity of the synthesized **dihydrodiol-ibrutinib** should be confirmed using a suite of analytical techniques.

Analytical Technique	Expected Results
HPLC	A single major peak with a retention time distinct from ibrutinib. Purity >95%.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight of dihydrodiol-ibrutinib ($C_{25}H_{26}N_6O_4$, MW: 474.51 g/mol). ^[7]
1H NMR	Signals corresponding to the protons of the dihydrodiol moiety, along with the characteristic peaks of the ibrutinib scaffold.
^{13}C NMR	Signals corresponding to the carbons of the dihydrodiol moiety and the rest of the molecule.

Ibrutinib and the B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting BTK, a key kinase in the BCR signaling pathway. Understanding this pathway is crucial for researchers working with ibrutinib and its metabolites.



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Simplified B-cell receptor signaling pathway and the inhibitory action of ibrutinib.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases.[1] These, in turn, activate BTK, which then phosphorylates and activates phospholipase C gamma 2 (PLCy2).[8] PLCy2 activation results in the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[8] This cascade ultimately activates downstream transcription factors like NF- κ B and MAPK, promoting B-cell proliferation, survival, and adhesion.[9] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking this entire downstream signaling pathway.[1]

Conclusion

The synthesis of **dihydrodiol-ibrutinib** is essential for advancing research into the pharmacology and safety of ibrutinib. This guide provides a foundational understanding of both enzymatic and potential chemical synthesis routes, along with the necessary context of its formation and biological relevance. Researchers can utilize the provided protocols and data as a starting point for the in-house production of this critical metabolite for their studies. The availability of a pure reference standard of **dihydrodiol-ibrutinib** will undoubtedly contribute to a more comprehensive understanding of ibrutinib's clinical profile.

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